molecular formula C10H14O2 B1202576 1-Ethynylcyclohexyl acetate CAS No. 5240-32-4

1-Ethynylcyclohexyl acetate

Cat. No.: B1202576
CAS No.: 5240-32-4
M. Wt: 166.22 g/mol
InChI Key: YASSLXHVJQGNOK-UHFFFAOYSA-N
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Description

Chemical Name: 1-Ethynylcyclohexyl acetate CAS Registry Number: 5240-32-4 Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol Synonyms: 1-Acetoxy-1-ethynylcyclohexane; Cyclohexanol, 1-ethynyl-, acetate; Herbacet®1 .

This compound is a synthetic ester compound characterized by a cyclohexane ring substituted with an ethynyl (-C≡CH) group and an acetate (-OAc) moiety at the 1-position. Its structure imparts unique reactivity, particularly in applications such as fragrance formulations and organic synthesis intermediates.

Properties

CAS No.

5240-32-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1-ethynylcyclohexyl) acetate

InChI

InChI=1S/C10H14O2/c1-3-10(12-9(2)11)7-5-4-6-8-10/h1H,4-8H2,2H3

InChI Key

YASSLXHVJQGNOK-UHFFFAOYSA-N

SMILES

CC(=O)OC1(CCCCC1)C#C

Canonical SMILES

CC(=O)OC1(CCCCC1)C#C

Other CAS No.

5240-32-4

Synonyms

1-acetoxy-1-ethynylcyclohexane
1-ethynylcyclohexyl acetate

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Boiling Point: Not explicitly reported, but similar cyclohexyl esters (e.g., cyclohexyl acetate) boil at ~172°C .
  • Spectroscopic Data :
    • ¹H-NMR : δ 2.61 (s, 1H, ethynyl proton), 2.05 (s, 3H, acetate methyl), 1.66–1.30 (m, cyclohexyl protons) .
    • IR : Peaks at 3287 cm⁻¹ (C≡C-H stretch), 2112 cm⁻¹ (C≡C stretch), and 1745 cm⁻¹ (C=O ester) .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-ethynylcyclohexyl acetate:

1-Acetylcyclohexyl Acetate

CAS : 52789-73-8
Molecular Formula : C₁₀H₁₄O₃
Molecular Weight : 182.22 g/mol
Key Differences :

  • Contains a ketone (acetyl) group instead of an ethynyl group.
  • Exhibits distinct reactivity in nucleophilic acyl substitution reactions.
  • Used in polymer chemistry and as a crosslinking agent .
Property This compound 1-Acetylcyclohexyl Acetate
Functional Groups Ethynyl, acetate Acetyl, acetate
Molecular Weight (g/mol) 166.22 182.22
Key IR Peaks 2112 cm⁻¹ (C≡C) 1745 cm⁻¹ (C=O ketone)
Applications Fragrance, organic synthesis Polymer chemistry

1-Methylcyclohexyl Acetate

CAS : 16737-30-7
Molecular Formula : C₉H₁₆O₂
Molecular Weight : 156.23 g/mol
Key Differences :

  • Substituted with a methyl group instead of ethynyl.
  • Lower molecular weight and reduced steric hindrance.
  • Common solvent and flavoring agent with a fruity odor .
Property This compound 1-Methylcyclohexyl Acetate
Functional Groups Ethynyl, acetate Methyl, acetate
Molecular Weight (g/mol) 166.22 156.23
Boiling Point ~172°C (estimated) ~201°C
Odor Profile Woody, herbal Fruity, sweet

Cyclohexyl Acetate

CAS : 622-45-7
Molecular Formula : C₈H₁₄O₂
Molecular Weight : 142.20 g/mol
Key Differences :

  • Lacks substituents on the cyclohexane ring.
  • Widely used as a solvent in paints and coatings.
  • Higher water solubility (1.5 g/100 mL) compared to ethynyl derivatives .
Property This compound Cyclohexyl Acetate
Functional Groups Ethynyl, acetate Acetate
Molecular Weight (g/mol) 166.22 142.20
Water Solubility Insoluble 1.5 g/100 mL
LD₅₀ (oral, rat) Not determined 4.5 g/kg

Phenyl Acetate

CAS : 122-79-2
Molecular Formula : C₈H₈O₂
Molecular Weight : 136.15 g/mol
Key Differences :

  • Aromatic ring instead of cyclohexane.
  • Stronger electrophilic character due to the aromatic system.
  • Used in perfumery and as a precursor in aspirin synthesis .
Property This compound Phenyl Acetate
Ring Structure Cyclohexane Benzene
Molecular Weight (g/mol) 166.22 136.15
¹H-NMR (Key Signals) δ 2.61 (ethynyl) δ 7.40 (aromatic protons)
Applications Fragrance Pharmaceuticals, perfumes

Q & A

Q. What is the standard synthetic protocol for preparing 1-Ethynylcyclohexyl acetate, and what analytical methods are used to confirm its purity and structure?

Answer: The synthesis involves acetylating 1-ethynylcyclohexanol with acetic anhydride in dichloromethane, catalyzed by DMAP and triethylamine. Key steps include:

  • Reaction setup : Add acetic anhydride (2.00 mmol) to a cooled (0°C) mixture of 1-ethynylcyclohexanol (1.00 mmol), DMAP (0.05 mmol), and Et₃N (2.00 mmol) in CH₂Cl₂ (2 mL) .
  • Reaction monitoring : Progress tracked via TLC over 48 hours at room temperature.
  • Workup : Quench with methanol, wash with water, NH₄Cl, and brine, followed by drying (MgSO₄) and concentration to yield a pale yellow oil (94% yield).

Q. Characterization :

  • NMR analysis : ¹H NMR (CDCl₃) shows characteristic peaks at δ 2.60 (ethynyl proton), 2.05 (acetate methyl), and cyclohexyl protons between δ 1.34–2.13. ¹³C NMR confirms the acetyl group (δ 169.68) and sp-hybridized carbons (δ 84.03, 75.48) .
  • Purity assessment : TLC and absence of extraneous peaks in NMR ensure purity.

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

Answer:

  • Storage : Store in airtight, light-resistant containers at –20°C to prevent ester hydrolysis or acetylene decomposition.
  • Handling : Use inert atmosphere (N₂/Ar) during synthesis and purification to avoid moisture absorption. Verify stability via periodic NMR checks for acetate hydrolysis (e.g., appearance of free –OH in ¹H NMR) .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis of this compound to achieve higher yields or reduced reaction times?

Answer:

  • Catalyst optimization : Increase DMAP loading (e.g., 10 mol%) to accelerate acylation, but monitor for side reactions.
  • Solvent selection : Replace CH₂Cl₂ with THF or DMF to enhance solubility of reactants, potentially reducing reaction time .
  • Temperature modulation : Gradual warming to 25°C is standard, but controlled heating (e.g., 40°C) may shorten the 48-hour timeframe, though risk of acetylene oligomerization must be assessed .

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing this compound derivatives?

Answer:

  • Data validation : Cross-reference observed shifts with published spectra. For example, the ethynyl proton (δ 2.60 in CDCl₃) should remain consistent; deviations may indicate solvent effects or impurities .
  • Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping cyclohexyl proton signals. For instance, HMBC correlations between the acetyl carbonyl (δ 169.68) and adjacent carbons confirm ester connectivity .
  • Contradiction resolution : If literature reports conflicting shifts (e.g., δ 2.32 for ethynyl protons in derivatives), verify sample concentration, temperature, and deuterated solvent .

Q. What role does this compound serve as a building block in the synthesis of heterotricyclic compounds, and what mechanistic considerations are involved?

Answer:

  • Application : The acetyl group acts as a protecting group for the ethynyl moiety, enabling subsequent coupling reactions. For example, it reacts with amines (e.g., 1-ethynylcyclohexylamine) to form enaminones, which cyclize into spiro-heterocycles .
  • Mechanistic insights :
    • Step 1 : Nucleophilic attack by the amine on the acetylated ethynyl carbon, forming an enamine intermediate.
    • Step 2 : Intramolecular cyclization via π-orbital overlap of the acetylene, facilitated by Pd/Cu catalysts in Sonogashira-type reactions .
    • Key parameters : Optimize PdCl₂(PPh₃)₂ (5 mol%) and CuI (2 mol%) in i-Pr₂NH to achieve >60% yield in heterocycle formation .

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